![molecular formula C28H27NO9 B12474271 4-({[4-({4-[(2-Methylpropoxy)carbonyl]phenyl}amino)-4-oxobutanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12474271.png)
4-({[4-({4-[(2-Methylpropoxy)carbonyl]phenyl}amino)-4-oxobutanoyl]oxy}acetyl)phenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[3-({4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)PROPANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, amides, and aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[3-({4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)PROPANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include esterification, amidation, and acylation reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[3-({4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)PROPANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-(2-{[3-({4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)PROPANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-{[3-({4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)PROPANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other esters and amides with comparable functional groups and structural features. Examples include:
- Propyl 4-(2-{[3-({4-[(2-methylpropoxy)carbonyl]phenyl}carbamoyl)propanoyl]oxy}acetamido)benzoate
- Other phenyl furan-2-carboxylate derivatives
Uniqueness
What sets 4-(2-{[3-({4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)PROPANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H27NO9 |
|---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
[4-[2-[4-[4-(2-methylpropoxycarbonyl)anilino]-4-oxobutanoyl]oxyacetyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C28H27NO9/c1-18(2)16-37-27(33)20-5-9-21(10-6-20)29-25(31)13-14-26(32)36-17-23(30)19-7-11-22(12-8-19)38-28(34)24-4-3-15-35-24/h3-12,15,18H,13-14,16-17H2,1-2H3,(H,29,31) |
InChI Key |
AYKLYACSZMADBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


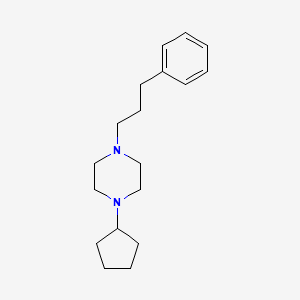
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12474198.png)
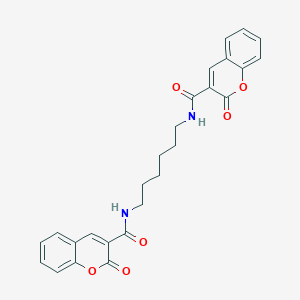
![N-[3-chloro-4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B12474207.png)

![1-(2,6-dimethylpiperidin-1-yl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12474219.png)
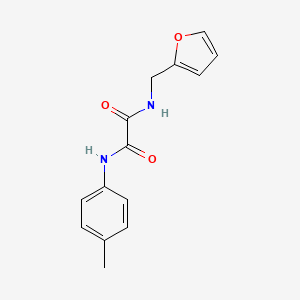
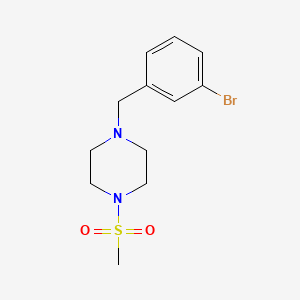

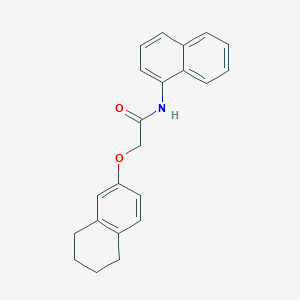
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B12474248.png)
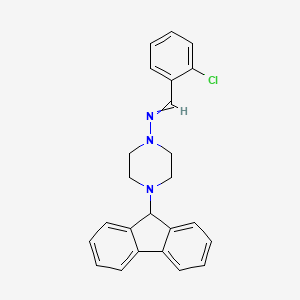
![methyl 2-({N-(2-chlorobenzyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B12474257.png)
![N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine](/img/structure/B12474264.png)
